8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of imidazo[2,1-f]purine and piperazine moieties, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 2-(4-ethylpiperazin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions are performed in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups .
Scientific Research Applications
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.
Mechanism of Action
The mechanism of action of 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog with similar piperazine functionality but lacking the imidazo[2,1-f]purine moiety.
2-(4-ethylpiperazin-1-yl)acetonitrile: Another related compound with a different core structure but similar piperazine substitution.
Uniqueness
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of imidazo[2,1-f]purine and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H27N7O2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
6-[2-(4-ethylpiperazin-1-yl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H27N7O2/c1-5-22-6-8-23(9-7-22)10-11-24-12(2)13(3)25-14-15(19-17(24)25)21(4)18(27)20-16(14)26/h5-11H2,1-4H3,(H,20,26,27) |
InChI Key |
GJPHSANXQWQUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Origin of Product |
United States |
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